molecular formula C6H8B2O4 B080914 1,2-Phenylenediboronic acid CAS No. 13506-83-7

1,2-Phenylenediboronic acid

Cat. No.: B080914
CAS No.: 13506-83-7
M. Wt: 165.75 g/mol
InChI Key: ZKRVXVDQQOVOIM-UHFFFAOYSA-N
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Description

1,2-Phenylenediboronic acid is an organic compound containing two boronic acid groups attached to adjacent carbon atoms on a benzene ring.

Mechanism of Action

Target of Action

1,2-Phenylenediboronic acid has been investigated as a potential catalyst for organic synthesis . It has also been studied as a potential inhibitor of β-lactamase enzymes, specifically KPC-type carbapenemases .

Mode of Action

In the context of organic synthesis, this compound acts as a bidentate Lewis acid, catalyzing the inverse electron demand Diels–Alder reaction of 1,2-diazene . As a β-lactamase inhibitor, it forms a complex with the KPC-2 enzyme, enabling covalent binding to the catalytic Ser70 residue .

Biochemical Pathways

Its role as a catalyst in the inverse electron demand diels–alder reaction suggests it may influence pathways involving 1,2-diazene . As a β-lactamase inhibitor, it likely affects pathways related to bacterial resistance to β-lactam antibiotics .

Pharmacokinetics

Its potential as a β-lactamase inhibitor suggests it may have suitable bioavailability for therapeutic use .

Result of Action

As a catalyst, this compound facilitates the inverse electron demand Diels–Alder reaction of 1,2-diazene . As a β-lactamase inhibitor, it reduces the minimum inhibitory concentrations (MICs) of carbapenems, enhancing their effectiveness against KPC-producers .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its stability and ease of handling make it a more practical catalyst than some alternatives . Its effectiveness as a β-lactamase inhibitor may also be influenced by factors such as bacterial resistance mechanisms .

Chemical Reactions Analysis

Types of Reactions

1,2-Phenylenediboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts for cross-coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura cross-coupling reaction typically produces biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Phenylenediboronic acid is unique due to its ortho configuration, which allows for the formation of stable bidentate coordination complexes. This property makes it particularly effective as a catalyst in certain reactions, offering higher stability and easier handling compared to other boronic acid derivatives .

Biological Activity

1,2-Phenylenediboronic acid is a member of the phenylboronic acid family that has garnered attention for its potential biological activities, particularly in the context of antibiotic resistance and cancer treatment. This compound exhibits significant interactions with various biological targets, making it a candidate for further research in medicinal chemistry and pharmacology.

Inhibition of β-Lactamases

Recent studies have highlighted the effectiveness of this compound as an inhibitor of KPC-type carbapenemases, which are critical in bacterial resistance to last-resort antibiotics. The compound demonstrated the highest activity among various isomers, significantly reducing the minimum inhibitory concentrations (MICs) of carbapenems by up to 16-fold at a concentration of 8/4 mg/L. Checkerboard assays indicated strong synergy between this compound and carbapenems, with fractional inhibitory concentration indices ranging from 0.1 to 0.32, suggesting a potent combined effect against resistant strains .

The mechanism underlying the inhibition involves the covalent binding of this compound to the active site of KPC enzymes. Quantum mechanics/molecular mechanics calculations have modeled this interaction, revealing that the compound effectively binds to the catalytic Ser70 residue of KPC-2, thereby obstructing its enzymatic activity .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown moderate antifungal activity against several Candida species. The minimum fungicidal concentrations (MFCs) ranged from 400 mg/L for certain derivatives against Candida albicans and related species . This dual action against both bacterial and fungal pathogens positions it as a versatile agent in antimicrobial therapy.

Structural Properties and Acidity

The structural characteristics of this compound contribute to its biological activity. The compound exhibits high acidity due to the proximity of two boronic groups, which enhances its electrophilic character. This property is crucial for its interaction with biological targets and influences its reactivity in various chemical environments .

Data Table: Biological Activity Summary

Biological Activity Target Organisms MIC/MFC Values Notes
KPC-type CarbapenemasesE. coli (KPC-3)MIC reduction up to 16-foldSynergistic effect with carbapenems
AmpC-type β-lactamasesVarious bacteriaMICs comparable to controlsEnhanced ceftazidime activity
Fungal InfectionsCandida albicansMFC = 400 mg/LModerate antifungal activity

Case Study 1: Efficacy Against KPC-Producing Strains

A recent clinical study evaluated the efficacy of this compound in combination with carbapenems against KPC-producing E. coli. The results demonstrated a significant reduction in bacterial load in vitro and improved outcomes in animal models when treated with this combination therapy compared to carbapenems alone .

Case Study 2: Antifungal Properties

Another investigation focused on the antifungal properties of this compound derivatives against Candida species. The study found that certain modifications to the boronic acid structure enhanced antifungal efficacy, suggesting that further chemical optimization could yield more potent antifungal agents .

Properties

IUPAC Name

(2-boronophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8B2O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,9-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRVXVDQQOVOIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1B(O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623233
Record name 1,2-Phenylenediboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13506-83-7
Record name B,B′-1,2-Phenylenebis[boronic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13506-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Phenylenediboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: How does the unique structure of 1,2-phenylenediboronic acid influence its interactions and applications?

A1: this compound exhibits a propensity to form various supramolecular structures due to the presence of two boronic acid groups on the aromatic ring. [, , ] This feature facilitates the formation of cyclic semianhydrides, particularly in the presence of water or fluoride ions. [] Computational studies have shown that fluorination of the aromatic ring further stabilizes these cyclic structures. [] Furthermore, the molecule readily forms hydrogen-bonded networks, as exemplified by its ability to create nanotubular architectures capable of hosting water clusters. [] This self-assembling property makes it a promising candidate for applications in supramolecular chemistry and materials science, such as the design of hydrogen-bonded organic frameworks (HOFs). []

Q2: Can this compound be utilized in the development of luminescent materials?

A2: Yes, this compound can be complexed with appropriate ligands to create luminescent materials. Studies have shown its ability to form complexes with imidazo[1,2-a]pyridine derivatives, yielding blue-luminescent compounds. [] These complexes exhibit characteristic dimeric structures linked by the boronic acid groups, influencing their luminescent properties. [] The lack of significant charge transfer within these complexes, unlike some analogous systems, suggests that their emission properties are primarily governed by the chosen ligand. [] This finding highlights the potential of this compound as a building block for designing tailored luminescent materials by selecting suitable ligands.

Q3: How do substituents on the aromatic ring of this compound affect its reactivity?

A3: The reactivity of this compound can be significantly influenced by substituents on the aromatic ring. For instance, incorporating bromine atoms at the 2 and 6 positions facilitates a two-step synthesis of DATB (1,3-dioxa-5-aza-2,4,6-triborinane) derivatives. [] In this process, the brominated this compound undergoes Suzuki-Miyaura coupling followed by an acidic treatment to yield the desired DATB ring system. [] This example demonstrates how modifications to the parent this compound structure can be strategically employed to access other valuable heterocyclic compounds.

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